
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. The purpose of
科学的研究の応用
Pharmacological Agent Research
Compounds structurally related to the specified chemical have been explored for their anti-inflammatory properties, as evidenced by the study on Tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase. This research highlighted the compound's potential in addressing inflammation without the gastrointestinal side effects common to many anti-inflammatory drugs (Knight et al., 1996).
Material Science and Photocatalysis
In the realm of materials science, the photocatalytic degradation of anilides, including those structurally related to the query compound, has been studied for environmental applications. The degradation process, facilitated by titanium dioxide under UV light, emphasizes the potential of such compounds in environmental remediation efforts (Sturini et al., 1997).
Organic Synthesis and Chemical Properties
Research on the synthesis and properties of arylsubstituted halogen(thiocyanato)amides, which share a phenyl component similar to the query compound, reveals insights into their chemical behavior and potential applications in creating novel organic molecules with antimicrobial properties (Baranovskyi et al., 2018).
Bioactivity and Antimicrobial Properties
The bioactive constituents of Jolyna laminarioides, including compounds with structural resemblance to the query chemical, have shown chymotrypsin inhibitory activity and antimicrobial effects against Escherichia coli and Shigella boydii. This underscores the potential of such compounds in biomedical research and their role in developing new antimicrobial agents (Atta-ur-rahman et al., 1997).
特性
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-20(24,13-16-6-9-18(25-2)10-7-16)14-22-19(23)11-8-15-4-3-5-17(21)12-15/h3-7,9-10,12,24H,8,11,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRSTOJZBEFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



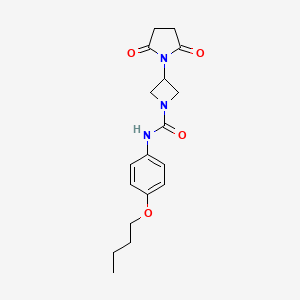
![1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2644227.png)
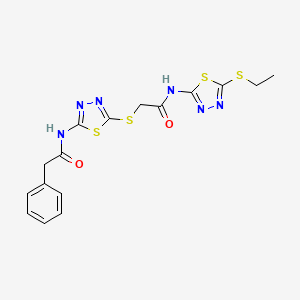
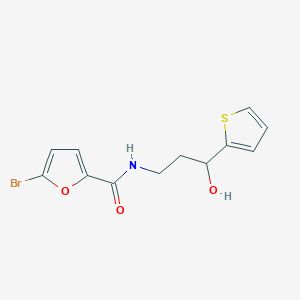
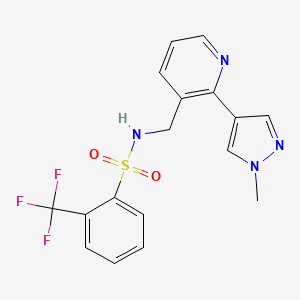
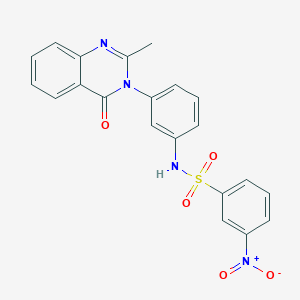
![1-(1,3-benzodioxol-5-ylcarbonyl)-7'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2644239.png)
![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2644241.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2644242.png)
![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)
![methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2644246.png)